(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1704550-82-2
VCID: VC4599394
InChI: InChI=1S/C20H18F3NO3S/c21-20(22,23)15-4-2-1-3-14(15)19(25)24-8-7-18(28-10-9-24)13-5-6-16-17(11-13)27-12-26-16/h1-6,11,18H,7-10,12H2
SMILES: C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C(F)(F)F
Molecular Formula: C20H18F3NO3S
Molecular Weight: 409.42

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone

CAS No.: 1704550-82-2

Cat. No.: VC4599394

Molecular Formula: C20H18F3NO3S

Molecular Weight: 409.42

* For research use only. Not for human or veterinary use.

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone - 1704550-82-2

Specification

CAS No. 1704550-82-2
Molecular Formula C20H18F3NO3S
Molecular Weight 409.42
IUPAC Name [7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-[2-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C20H18F3NO3S/c21-20(22,23)15-4-2-1-3-14(15)19(25)24-8-7-18(28-10-9-24)13-5-6-16-17(11-13)27-12-26-16/h1-6,11,18H,7-10,12H2
Standard InChI Key PVYWSQCGELADNC-UHFFFAOYSA-N
SMILES C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C(F)(F)F

Introduction

(7-(Benzo[d] dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic compound that combines a benzo[d] dioxole moiety with a thiazepane ring and a trifluoromethyl-substituted phenyl group. This compound is notable for its potential applications in medicinal chemistry due to the diverse biological activities associated with its constituent parts.

Synthesis and Chemical Reactions

The synthesis of (7-(Benzo[d] dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone typically involves a retrosynthetic approach, where the target molecule is broken down into simpler precursor structures. This method allows chemists to identify feasible synthetic routes from available starting materials.

Key Synthetic Steps

  • Starting Materials: The synthesis may begin with benzo[d] dioxole derivatives, thiazepane precursors, and 2-(trifluoromethyl)phenyl compounds.

  • Reaction Conditions: The synthesis would involve conditions such as controlled temperature, solvent polarity, and the presence of catalysts to facilitate the desired reactions.

Biological Activities and Potential Applications

The benzo[d] dioxole moiety in this compound is known for various biological activities, including anticancer and anti-inflammatory properties. The thiazepane ring and the trifluoromethyl-substituted phenyl group may contribute additional pharmacological effects.

Potential Therapeutic Applications

  • Anticancer Activity: Compounds with similar structures have shown potential in inhibiting cancer cell growth.

  • Anti-inflammatory Activity: The benzo[d] dioxole part may contribute to anti-inflammatory effects.

Spectroscopic Analysis and Structural Elucidation

Structural elucidation of (7-(Benzo[d] dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone can be performed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): MS can confirm the molecular weight and fragmentation patterns.

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